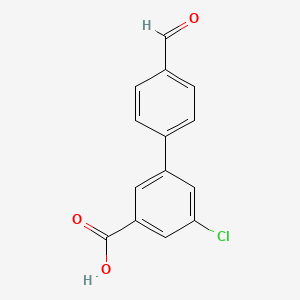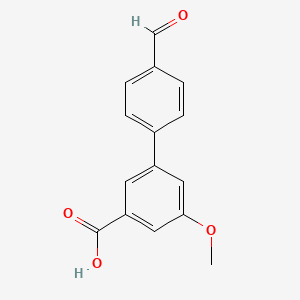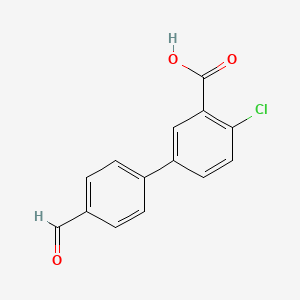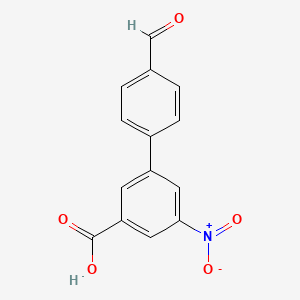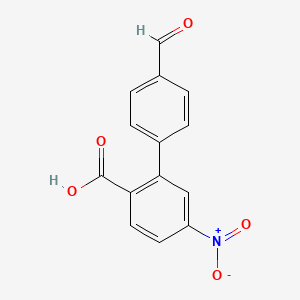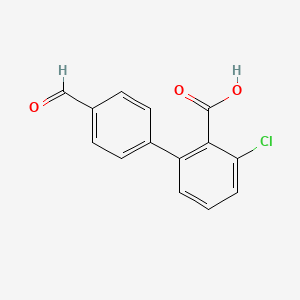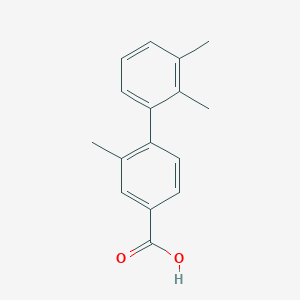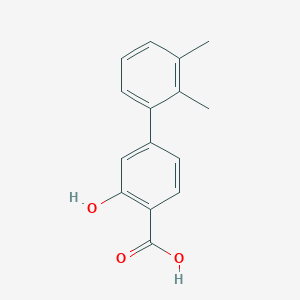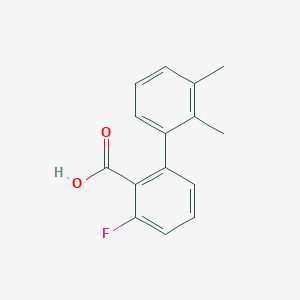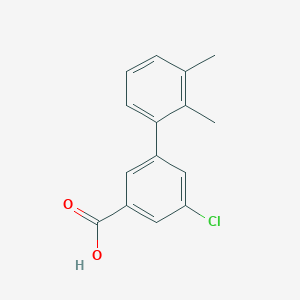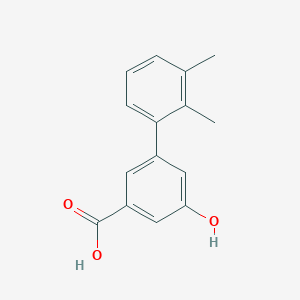
3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid, commonly referred to as 3-DMPHB, is a phenolic acid derivative with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 140°C and is soluble in water and organic solvents. Due to its unique properties, 3-DMPHB is increasingly being used in a variety of laboratory experiments and research studies.
科学的研究の応用
3-DMPHB has a wide range of applications in scientific research. It is used as a reagent for the synthesis of other compounds, such as quinolines, phenothiazines, and indoles. It is also used as a starting material for the synthesis of biologically active compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of polymers-based materials for drug delivery systems and in the development of novel materials for nanotechnology applications.
作用機序
The mechanism of action of 3-DMPHB is not yet fully understood. However, it is believed that the compound binds to specific receptors in the cell membrane, leading to the activation of intracellular signaling pathways. This results in the production of various mediators, such as nitric oxide, which can lead to a variety of physiological changes.
Biochemical and Physiological Effects
3-DMPHB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve wound healing, and reduce oxidative stress. It has also been shown to have anti-cancer properties and to inhibit the growth of certain cancer cell lines. Furthermore, it has been shown to have anti-bacterial and anti-fungal properties.
実験室実験の利点と制限
3-DMPHB has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. Furthermore, the reaction used to synthesize the compound is simple and yields a product with a purity of 95%. However, the compound is not stable in the presence of light and heat and must be stored in a cool, dark place.
将来の方向性
The potential applications of 3-DMPHB are vast and there are many possible future directions for research. One potential direction is to further explore the compound’s anti-cancer properties and develop novel therapeutic agents for the treatment of cancer. Additionally, further research could be conducted to explore the compound’s potential to reduce inflammation, improve wound healing, and reduce oxidative stress. Furthermore, the compound could be used in the development of novel materials for nanotechnology applications. Finally, the compound could be used to develop new drug delivery systems for the targeted delivery of drugs to specific cells or tissues.
合成法
The synthesis of 3-DMPHB is relatively simple and involves the reaction of 2,3-dimethylphenol with benzoic acid in the presence of a catalyst. The reaction takes place in an inert atmosphere at a temperature of 100°C and yields a product with a purity of 95%. The reaction is shown in the following equation:
2,3-Dimethylphenol + Benzoic acid → 3-(2,3-Dimethylphenyl)-5-hydroxybenzoic acid
特性
IUPAC Name |
3-(2,3-dimethylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9-4-3-5-14(10(9)2)11-6-12(15(17)18)8-13(16)7-11/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJRLNIKVOYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688932 |
Source


|
| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258636-43-9 |
Source


|
| Record name | 5-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

